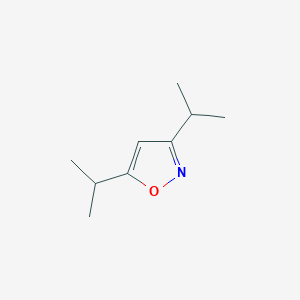

3,5-Diisopropylisoxazole

Description

3,5-Diisopropylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two isopropyl groups at the 3- and 5-positions. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions, making them highly reactive platforms for chemical modifications. The isopropyl substituents confer steric bulk and lipophilicity, influencing the compound’s solubility, stability, and intermolecular interactions.

Properties

CAS No. |

134651-02-8 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3,5-di(propan-2-yl)-1,2-oxazole |

InChI |

InChI=1S/C9H15NO/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3 |

InChI Key |

CAYLNHONZGDSMG-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=NO1)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(C)C |

Synonyms |

Isoxazole, 3,5-bis(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: 3,5-Diisopropylisoxazole exhibits higher lipophilicity than phenyl or amino-substituted derivatives due to its alkyl groups, enhancing membrane permeability.

- Steric Effects : The bulky isopropyl groups hinder interactions in enzyme active sites compared to planar phenyl or naphthyl substituents.

- Thermal Stability : Aryl-substituted isoxazoles (e.g., 3,5-Diphenylisoxazole) display higher melting points (>150°C) due to crystallinity, whereas alkyl derivatives like 3,5-Diisopropylisoxazole are liquids at room temperature.

Antimicrobial and Antifungal Activity

- 3,5-Diphenylisoxazole : Demonstrated significant antifungal activity against Candida albicans (MIC: 8 µg/mL) and antioxidant capacity (IC₅₀: 12 µM in DPPH assay).

- 3,5-Diisopropylisoxazole: Limited direct antifungal data, but its structural analogs (e.g., 5-Aminoisoxazole derivatives) show moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL).

Pharmacological Potential

- Anticancer Activity : 3,5-Diarylisoxazoles exhibit cytotoxicity via DNA intercalation, with IC₅₀ values of 5–20 µM in breast cancer cell lines (MCF-7).

- Antidepressant Effects : 3,5-Diethylisoxazole derivatives act as serotonin reuptake inhibitors (Ki: 0.8 nM), though 3,5-Diisopropylisoxazole’s activity remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.